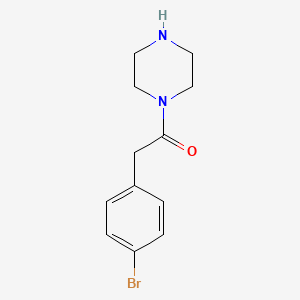

4-(Piperazinocarbonylmethyl)-1-bromobenzene

描述

属性

IUPAC Name |

2-(4-bromophenyl)-1-piperazin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c13-11-3-1-10(2-4-11)9-12(16)15-7-5-14-6-8-15/h1-4,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCEWJIGTFAIWNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588605 | |

| Record name | 2-(4-Bromophenyl)-1-(piperazin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954582-52-6 | |

| Record name | 2-(4-Bromophenyl)-1-(piperazin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 1-(4-Bromophenyl) Piperazine Derivatives as Key Intermediates

The preparation of 1-(4-bromophenyl) piperazine derivatives is a crucial step toward synthesizing 4-(Piperazinocarbonylmethyl)-1-bromobenzene, as the piperazine ring is the core functional group.

- Starting Material : Bromobenzene or 4-bromobenzene derivatives are commonly used as starting materials.

- Nucleophilic Substitution : Piperazine or its derivatives react with bromobenzene under nucleophilic aromatic substitution conditions, often facilitated by strong bases and high temperatures.

- Catalysts and Solvents : Alkali such as potassium tert-butoxide or sodium tert-amylate in high-boiling polar aprotic solvents like sulfolane are employed to promote the reaction.

- Reaction Conditions : Typical reaction temperatures range from 140 to 180 °C with reaction times of several hours under inert atmosphere (e.g., nitrogen) to avoid oxidation.

Example Process for 1-(4-bromophenyl) piperidine (analogous to piperazine derivatives):

| Step | Reagents & Conditions | Outcome | Yield & Purity |

|---|---|---|---|

| 1 | Mix bromobenzene (50 g, 0.318 mol), piperidine (28.5 g, 0.334 mol), sulfolane; add potassium tert-butoxide (64.2 g, 0.572 mol); heat to 160-165 °C for 4 h under stirring | Formation of N-phenylpiperidine intermediate | 84.1% yield; HPLC purity 99.2% |

| 2 | Cool, quench with water, extract with methyl tert-butyl ether, wash, concentrate, recrystallize with n-heptane | Purified intermediate | Isolated solid |

This method emphasizes the use of sterically hindered alkali to facilitate nucleophilic substitution, providing a high-yield route to aryl-piperazine or aryl-piperidine intermediates.

Bromination to Introduce the 1-Bromo Substituent on the Phenyl Ring

For the target compound, the bromine substituent is positioned para to the piperazinocarbonylmethyl group. Bromination of the aryl intermediate is performed selectively.

- Brominating Agents : N-bromosuccinimide (NBS) or dibromohydantoin are effective brominating reagents.

- Catalysts : Phase transfer catalysts such as tetra-n-butylammonium tetraphenylborate enhance selectivity and yield.

- Solvents : Dichloromethane or acetonitrile are preferred solvents for bromination.

- Temperature : Controlled between 15-40 °C to avoid over-bromination.

- Reaction Time : Typically 5-8 hours under nitrogen atmosphere.

Example Bromination Procedure:

| Step | Reagents & Conditions | Outcome | Yield & Purity |

|---|---|---|---|

| 1 | Dissolve N-phenylpiperidine (20 g, 0.124 mol) and tetra-n-butylammonium tetraphenylborate (2.8 g) in 100 mL dichloromethane; cool to 10-15 °C | Preparation for bromination | Clear solution |

| 2 | Add N-bromosuccinimide (26.5 g, 0.149 mol) gradually; maintain 20-25 °C; stir 6-8 h | Formation of 1-(4-bromophenyl) piperidine | 85-90% yield; GC purity ~99.5% |

| 3 | Quench with saturated sodium bisulfite solution; extract; wash; concentrate; recrystallize with n-heptane | Purified brominated product | High purity solid |

This bromination method provides regioselective bromination at the para position with high yield and purity, suitable for further functionalization.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents & Conditions | Key Notes | Yield & Purity |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | Bromobenzene + Piperazine + K tert-butoxide in sulfolane, 160-165 °C, 4 h | Formation of aryl-piperazine intermediate | ~84% yield; >99% purity |

| 2 | Bromination | NBS or dibromohydantoin + phase transfer catalyst in DCM or MeCN, 20-25 °C, 6-8 h | Selective para-bromination | 85-90% yield; >99% purity |

| 3 | Acylation | Chloroacetyl chloride + base in DCM/THF, 0-25 °C | Introduction of carbonylmethyl group | High yield expected (literature-based) |

Research Findings and Analysis

- The two-step synthesis of 1-(4-bromophenyl) piperazine derivatives from bromobenzene and piperazine analogs is well-established with high yields and purities, suitable for industrial scale-up.

- Bromination using NBS in the presence of tetra-n-butylammonium tetraphenylborate as catalyst provides regioselective and efficient introduction of bromine substituents without Pd catalysts, reducing cost and complexity.

- The acylation step to introduce the carbonylmethyl group on the piperazine nitrogen is a standard organic transformation, widely reported for preparing piperazinocarbonylmethyl compounds, ensuring the final compound's structural integrity.

- Alternative methods for preparing bromobenzene and brominated intermediates involve direct bromination of benzene or aniline derivatives under controlled conditions, but these are less selective and require careful purification.

- The entire synthetic route benefits from readily available raw materials, relatively mild reaction conditions, and straightforward purification steps, making it suitable for both laboratory and industrial synthesis.

化学反应分析

Types of Reactions

4-(Piperazinocarbonylmethyl)-1-bromobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The piperazine moiety can undergo oxidation or reduction under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine-substituted benzene derivative, while coupling reactions can produce biaryl compounds .

科学研究应用

Drug Development

The piperazine ring is prevalent in numerous pharmaceuticals due to its ability to enhance solubility and bioavailability. Compounds derived from 4-(Piperazinocarbonylmethyl)-1-bromobenzene have shown potential in:

- Antidepressants : Piperazine derivatives are often explored for their efficacy as serotonin receptor modulators.

- Antipsychotics : The structural similarity to known antipsychotic agents allows for the exploration of new therapeutic candidates targeting dopamine receptors.

Synthesis of Biologically Active Compounds

This compound serves as a precursor in the synthesis of various biologically active molecules:

- Antimicrobial Agents : Research indicates that piperazine derivatives exhibit significant antimicrobial activity against various pathogens, making them candidates for new antibiotic development .

- Anticancer Compounds : Studies have demonstrated that piperazine-based compounds can inhibit cancer cell proliferation through mechanisms involving histone deacetylase (HDAC) inhibition, which is crucial for regulating gene expression in cancer cells .

Catalytic Applications

This compound can participate in palladium-catalyzed cross-coupling reactions:

- Heck Reaction : It can act as an aryl halide substrate in the Heck reaction, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules .

- Mannich Reaction : The compound can be utilized as an aromatic amine component to synthesize β-amino ketones, which are valuable in pharmaceutical chemistry .

Case Studies

作用机制

The mechanism of action of 4-(Piperazinocarbonylmethyl)-1-bromobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for its target, leading to desired therapeutic effects .

相似化合物的比较

Structural and Functional Analogues

Below is a detailed comparison of 4-(Piperazinocarbonylmethyl)-1-bromobenzene with three structurally related compounds:

Key Differences in Reactivity and Stability

Protective Groups: The BOC-protected variant (CAS 1881290-94-3) exhibits enhanced stability under acidic conditions due to the tert-butoxycarbonyl group, making it suitable for multi-step syntheses requiring temporary amine protection . In contrast, this compound lacks such protection, limiting its utility in reactions requiring free amine groups .

Substituent Effects :

- The isobutoxycarbonyl-piperazine derivative (CAS 1226808-71-4) introduces a bulky, lipophilic substituent, which may improve membrane permeability in drug candidates compared to the smaller carbonylmethyl group in the target compound .

- The benzaldehyde derivative (CAS 883511-95-3) contains an aldehyde group, enabling Schiff base formation or click chemistry, a feature absent in the target compound .

Halogen Diversity :

- The BOC-protected analogue (CAS 1881290-94-3) includes both bromine and chlorine substituents, offering dual halogen-mediated reactivity (e.g., cross-coupling reactions), whereas the target compound has only bromine .

生物活性

4-(Piperazinocarbonylmethyl)-1-bromobenzene (CAS No. 954582-52-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, toxicity, and therapeutic potential based on available research findings.

Chemical Structure and Properties

The compound features a piperazine ring connected to a bromobenzene moiety, which contributes to its reactivity and biological interactions. The molecular formula is , highlighting the presence of halogen and nitrogen functionalities that are crucial for biological activity.

This compound is thought to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The piperazine moiety can interact with various enzymes, potentially acting as an inhibitor. This interaction may involve reversible covalent bonding with active site residues, particularly those containing serine or threonine.

- Protein-Ligand Interactions : The compound may modulate protein functions by binding to specific sites, altering their activity. This is significant in drug design where targeting protein interactions can lead to therapeutic benefits.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating significant inhibition zones in agar diffusion assays. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Research indicates that piperazine derivatives can induce apoptosis in cancer cells. In vitro studies have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines by inducing cell cycle arrest and promoting apoptotic pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |

| A549 (Lung Cancer) | 15 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12 | DNA damage response activation |

Neuroprotective Effects

Some studies suggest that piperazine derivatives can modulate neurotransmitter systems, particularly GABA receptors. This modulation could provide neuroprotective effects in models of neurodegenerative diseases .

Toxicological Profile

The safety profile of this compound is essential for its potential therapeutic applications. Toxicity studies indicate that high doses may lead to hepatotoxicity and nephrotoxicity in animal models. For example, exposure to doses exceeding 500 mg/kg has resulted in observable liver lesions and elevated serum liver enzymes .

Summary of Toxicity Studies

| Study Type | Findings |

|---|---|

| Acute Toxicity | LD50 ~ 2700 mg/kg |

| Chronic Exposure | Liver and kidney lesions at high doses |

| Inhalation Studies | Respiratory distress observed at high concentrations |

Case Studies

A notable case study involved the use of this compound in a drug development program targeting enzyme inhibitors for cancer therapy. The results indicated that modifications to the piperazine ring significantly enhanced biological activity while reducing toxicity profiles .

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。